Cas no 2680813-89-0 (benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)

benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2680813-89-0
- EN300-28288542
- benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate
- benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate
-
- インチ: 1S/C17H25NO3/c1-14(8-11-19)17(9-5-10-17)13-18-16(20)21-12-15-6-3-2-4-7-15/h2-4,6-7,14,19H,5,8-13H2,1H3,(H,18,20)
- InChIKey: LKELLQAKMFRNOA-UHFFFAOYSA-N
- SMILES: OCCC(C)C1(CNC(=O)OCC2C=CC=CC=2)CCC1
計算された属性
- 精确分子量: 291.18344366g/mol
- 同位素质量: 291.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 8
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 58.6Ų
benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288542-0.05g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28288542-1.0g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28288542-5g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28288542-0.25g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28288542-5.0g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28288542-0.5g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28288542-10.0g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28288542-1g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28288542-2.5g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28288542-0.1g |
benzyl N-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}carbamate |
2680813-89-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamateに関する追加情報
Professional Introduction to Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate (CAS No. 2680813-89-0)
Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate, with the chemical identifier CAS No. 2680813-89-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry due to their structural versatility and biological activity. The presence of a cyclobutylmethyl group and a 4-hydroxybutan-2-yl moiety in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The structural framework of Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate consists of several key functional groups that contribute to its reactivity and potential biological effects. The cyclobutylmethyl group provides a rigid, three-dimensional scaffold, which can influence the compound's binding affinity to biological targets. Additionally, the 4-hydroxybutan-2-yl side chain introduces hydrophilic characteristics, enhancing solubility and potentially facilitating cellular uptake. The carbamate linkage itself is a critical feature, often involved in hydrogen bonding interactions within biological systems, which can modulate the compound's pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of drugs targeting neurological disorders, inflammation, and metabolic diseases. The hydroxyl group in the 4-hydroxybutan-2-yl moiety is particularly noteworthy, as it can participate in hydrogen bonding networks, enhancing interactions with protein targets.
In vitro studies have demonstrated the potential of Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate to modulate key signaling pathways involved in disease progression. For instance, research indicates that this compound may interfere with inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes or modulating cytokine production. Furthermore, its structural features suggest potential applications in the development of antiviral agents, where the rigid cyclobutyl ring can stabilize interactions with viral proteases or polymerases.
The synthesis of Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, have been employed to achieve high yields and purity levels. The synthesis process also emphasizes green chemistry principles, minimizing waste and utilizing sustainable solvents to ensure environmental compatibility.
Pharmaceutical companies and academic institutions are increasingly investing in the development of novel carbamate-based compounds due to their therapeutic potential. Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate is no exception, with ongoing clinical trials evaluating its efficacy in treating conditions such as chronic pain and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has been a focal point of investigation, as this property is crucial for drugs targeting central nervous system disorders.
The regulatory landscape for new pharmaceutical compounds like Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate is stringent but well-established, ensuring that only safe and effective drugs reach the market. Researchers must navigate rigorous preclinical testing phases before advancing to human clinical trials, which involve multiple stages of evaluation for safety and efficacy. The regulatory approval process also requires comprehensive documentation of synthesis methods, quality control measures, and pharmacokinetic data.
Future research directions for Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate include exploring its potential as a prodrug or scaffold for structure-based drug design. By modifying specific functional groups or introducing additional moieties, researchers aim to enhance its bioavailability and target specificity. Additionally, studies are being conducted to understand the compound's mechanism of action at a molecular level, which could provide insights into developing next-generation therapeutics.
The impact of computational tools on drug discovery has been profound, enabling researchers to accelerate the identification and optimization of lead compounds like Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutymethyl}carbamate. Machine learning algorithms have been trained on vast datasets to predict biological activity and optimize molecular structures, significantly reducing the time required for drug development. These advancements have not only improved efficiency but also led to the discovery of novel compounds with unexpected therapeutic benefits.
In conclusion, Benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutymethyl}carbamate (CAS No. 2680813-89-0) represents a promising area of research in pharmaceutical chemistry and biomedicine. Its unique structural features and potential biological activities make it an attractive candidate for further investigation in drug development efforts aimed at treating various diseases. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in modern medicine.
2680813-89-0 (benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate) Related Products
- 2227851-78-5((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)
- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)
- 2840-24-6(Methanamine, N,N-dimethyl-, hydrobromide)
- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 206196-96-5(Aspidosine Hydrobromide)
- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)
- 2228687-61-2(1-methyl-3-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-5-amine)
- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)




